![molecular formula C15H13FN4O3 B2392505 N'-[(4-氟苯基)亚甲基]-2-(3-硝基苯胺基)乙酰肼 CAS No. 301194-59-2](/img/structure/B2392505.png)

N'-[(4-氟苯基)亚甲基]-2-(3-硝基苯胺基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

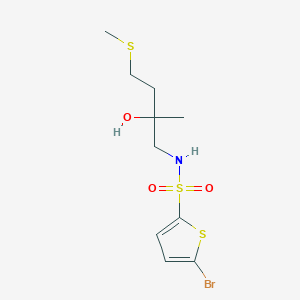

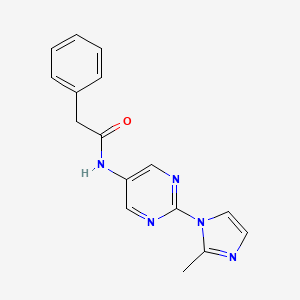

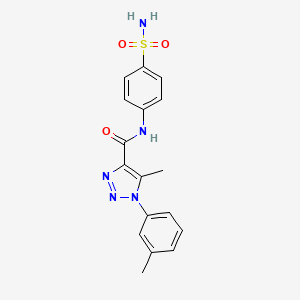

N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is a chemical compound with the molecular formula C15H13FN4O3 . It has an average mass of 316.287 Da and a monoisotopic mass of 316.097168 Da . This compound has potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is defined by its molecular formula, C15H13FN4O3 . The compound contains 15 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide are defined by its molecular structure. It has an average mass of 316.287 Da and a monoisotopic mass of 316.097168 Da . Additional properties such as melting point, boiling point, and density were not available in the search results.作用机制

The mechanism of action of FNAH is not well understood. However, it has been suggested that FNAH induces apoptosis in cancer cells by activating the caspase pathway. FNAH has also been shown to inhibit the production of pro-inflammatory cytokines and to have antibacterial effects.

Biochemical and Physiological Effects:

FNAH has been shown to have various biochemical and physiological effects. In cancer cells, FNAH induces apoptosis and inhibits cell proliferation. FNAH has also been shown to inhibit the production of pro-inflammatory cytokines and to have antibacterial effects. In addition, FNAH has been shown to have antioxidant properties.

实验室实验的优点和局限性

FNAH has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, FNAH also has some limitations, including its limited solubility in water and its potential toxicity.

未来方向

There are several future directions for the study of FNAH. One direction is the development of new drugs based on the FNAH scaffold. Another direction is the study of FNAH's potential applications in material science. Additionally, further research is needed to understand the mechanism of action of FNAH and to explore its potential applications in cancer research, drug discovery, and other fields.

合成方法

FNAH can be synthesized using various methods, including the reaction of 4-fluorobenzaldehyde with 3-nitroaniline in the presence of acetic anhydride and hydrazine hydrate. The resulting product is then reacted with acetic anhydride and hydrazine hydrate to obtain FNAH. Another method involves the reaction of 4-fluorobenzaldehyde with 3-nitroaniline in the presence of sodium hydride and hydrazine hydrate.

科学研究应用

重组促红细胞生成素 (rHuEPO) 的反兴奋剂控制

- N'-[(4-氟苯基)亚甲基]-2-(3-硝基苯胺基)乙酰肼的作用:研究人员调查了唾液酸残基在重组和天然尿液 EPO 等电点谱中的作用。初步结果表明,其他未鉴定的残基有助于天然激素的更酸性特性。 脱唾液酸化导致两种激素之间的等电点模式不同 .

气候变化适应研究

- 跨学科应用:虽然与该化合物的化学性质没有直接关系,但请考虑它在气候变化适应中的潜在作用。 调查结合科学、技术和创新的创新解决方案,以提高对气候适应工作的参与度 .

属性

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(3-nitroanilino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O3/c16-12-6-4-11(5-7-12)9-18-19-15(21)10-17-13-2-1-3-14(8-13)20(22)23/h1-9,17H,10H2,(H,19,21)/b18-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBOEQQCZOQOHF-GIJQJNRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN=CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)N/N=C/C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824519 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxyacetamide](/img/structure/B2392422.png)

![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)

![N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2392426.png)

![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)

![3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2392437.png)